
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O4S2 and its molecular weight is 508.41. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Properties
- Compounds with 4-bromophenyl substituents, including structures similar to the queried compound, have shown potential as anticonvulsants. A study focused on the synthesis of such compounds and evaluated their effectiveness in rat models for anticonvulsant activity. Specifically, 4-bromophenyl acetamide derivatives demonstrated notable effectiveness in extending the latency period and reducing the duration and severity of seizures in pentylenetetrazole-induced seizures in rats (Severina et al., 2020).
Antibacterial Applications
- Certain acetamide derivatives, including those similar to the queried compound, have been synthesized and tested for antibacterial properties. A study showed that compounds with a 4-bromophenyl group effectively inhibited the growth of various bacterial strains such as Salmonella typhi and Escherichia coli. These findings suggest potential applications in developing new antibacterial agents (Iqbal et al., 2017).
Antimicrobial and Antifungal Agents
- Derivatives of acetamides, including those with bromophenyl groups, have been evaluated for their antimicrobial and antifungal potentials. Some synthesized compounds have shown suitable antibacterial and antifungal activity, indicating their potential use in treating infectious diseases (Abbasi et al., 2020).
Cancer Research
- In cancer research, certain derivatives of the queried compound have been explored for their anticancer properties. For instance, a study synthesized a series of compounds with the 4-arylsulfonyl-1,3-oxazoles framework, which showed high activity against specific cancer cell lines, indicating potential applications in cancer treatment (Zyabrev et al., 2022).
Enzyme Inhibition
- Research on enzyme inhibition has also been conducted using similar compounds. For example, a study explored dihydropyrimidine-hydroxamic acid hybrids as inhibitors of Helicobacter pylori urease. These findings suggest potential therapeutic applications in treating infections caused by Helicobacter pylori (Mamidala et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-(3,4-dimethylphenyl)acetamide with 4-bromobenzenesulfonyl chloride to form the intermediate 2-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)acetamide. This intermediate is then reacted with thiourea and ethyl orthoformate to form the key intermediate 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide.", "Starting Materials": [ "2-amino-N-(3,4-dimethylphenyl)acetamide", "4-bromobenzenesulfonyl chloride", "thiourea", "ethyl orthoformate" ], "Reaction": [ "Step 1: 2-amino-N-(3,4-dimethylphenyl)acetamide is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)acetamide.", "Step 2: The intermediate from step 1 is then reacted with thiourea and ethyl orthoformate in the presence of a base such as potassium carbonate to form the final product 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
893789-32-7 |
Molekularformel |
C20H18BrN3O4S2 |
Molekulargewicht |
508.41 |
IUPAC-Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-12-3-6-15(9-13(12)2)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)16-7-4-14(21)5-8-16/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI-Schlüssel |
DEUSVPYTQSGOBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2465248.png)
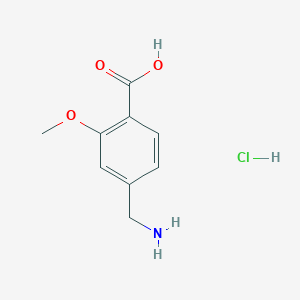
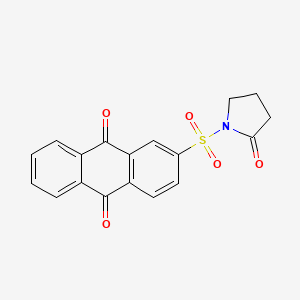
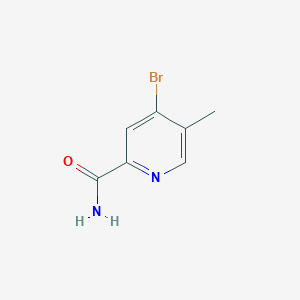
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2465258.png)
![3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2465260.png)
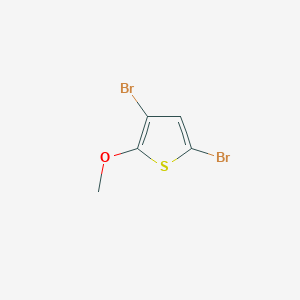
![N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2465263.png)

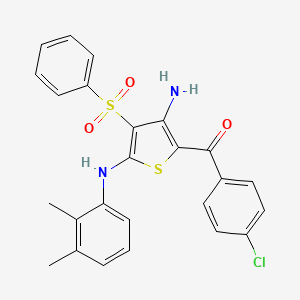
![[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2465267.png)
![Methyl 4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]butanoate](/img/structure/B2465269.png)